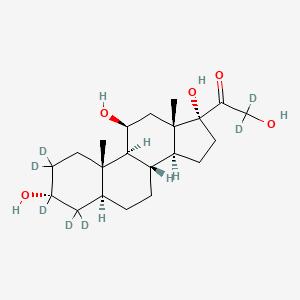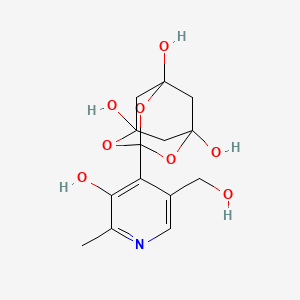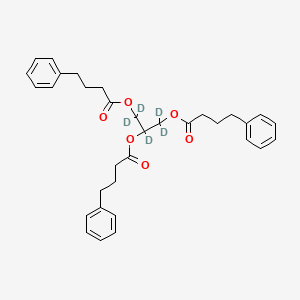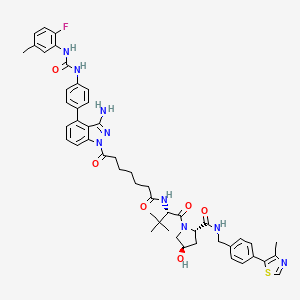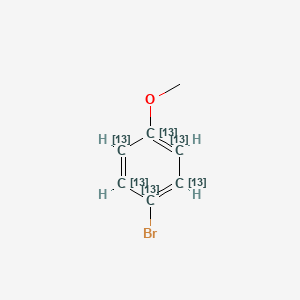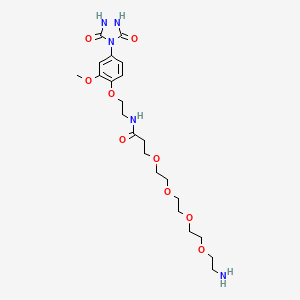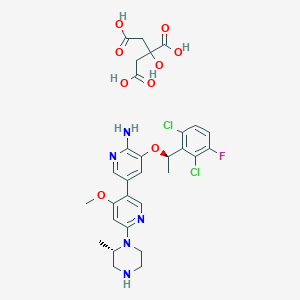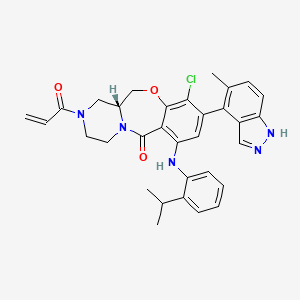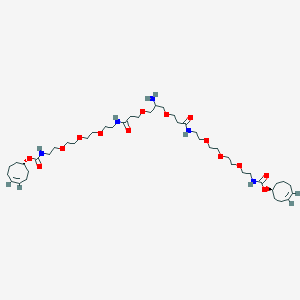
Amino-bis-PEG3-TCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-bis-PEG3-TCO is a trifunctional linker containing two trans-cyclooctene (TCO) moieties and a secondary amine. This compound is primarily used in bio-conjugation and click chemistry applications. The TCO groups in this compound react with tetrazines via an inverse electron demand Diels-Alder cycloaddition to form a stable dihydropyridazine linkage . This reaction is highly selective and biocompatible, making this compound a valuable tool in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-bis-PEG3-TCO is synthesized through a series of chemical reactions involving the introduction of TCO groups and a secondary amine into a polyethylene glycol (PEG) chain. The synthetic route typically involves the following steps:
TCO Introduction: The TCO groups are introduced through a reaction with a suitable precursor, such as a TCO-amine or TCO-acid.
Amine Functionalization: The secondary amine is introduced through a reaction with an amine precursor, such as an amine-PEG or amine-TCO
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions and ensure consistent product quality.
Purification: The product is purified using techniques such as chromatography or crystallization to remove impurities and achieve the desired purity level
Analyse Chemischer Reaktionen
Types of Reactions
Amino-bis-PEG3-TCO primarily undergoes the following types of reactions:
Inverse Electron Demand Diels-Alder Cycloaddition: This reaction occurs between the TCO groups and tetrazines, forming a stable dihydropyridazine linkage.
Substitution Reactions: The secondary amine can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Tetrazines: Used in the inverse electron demand Diels-Alder cycloaddition with TCO groups.
Electrophiles: Used in substitution reactions with the secondary amine.
Major Products
Dihydropyridazine Linkages: Formed from the reaction between TCO groups and tetrazines.
Substituted Amines: Formed from substitution reactions involving the secondary amine.
Wissenschaftliche Forschungsanwendungen
Amino-bis-PEG3-TCO has numerous applications in scientific research, including:
Fluorescent Imaging: Used in bioorthogonal labeling for imaging biological systems.
Drug Delivery: Employed in the synthesis of antibody-drug conjugates (ADCs) for targeted drug delivery.
Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) Imaging: Used in radiolabeling for imaging applications.
Radionuclide Therapy: Utilized in the development of radiopharmaceuticals for cancer treatment.
Radiochemistry: Applied in the synthesis of radiolabeled compounds for various research purposes.
Drug Target Identification: Used in the identification and validation of drug targets.
Wirkmechanismus
Amino-bis-PEG3-TCO exerts its effects through the following mechanisms:
Inverse Electron Demand Diels-Alder Cycloaddition: The TCO groups react with tetrazines to form stable dihydropyridazine linkages.
Bioorthogonal Labeling: The compound’s ability to react selectively with tetrazines allows for the labeling of specific biomolecules without interfering with other biological processes.
Vergleich Mit ähnlichen Verbindungen
Amino-bis-PEG3-TCO can be compared with other similar compounds, such as:
Methyltetrazine-PEG4-TAMRA: Another click chemistry reagent used for bioorthogonal labeling.
Methyltetrazine-PEG4-SS-NHS: A cleavable linker used in the synthesis of ADCs.
Methyltetrazine-PEG12-DBCO: A longer PEG linker used for similar applications.
Uniqueness
This compound is unique due to its trifunctional nature, containing two TCO moieties and a secondary amine. This allows for versatile applications in bio-conjugation and click chemistry, making it a valuable tool in various scientific fields .
Eigenschaften
Molekularformel |
C43H77N5O14 |
|---|---|
Molekulargewicht |
888.1 g/mol |
IUPAC-Name |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[(1S,4E)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C43H77N5O14/c44-37(35-59-21-15-40(49)45-17-23-53-27-31-57-33-29-55-25-19-47-42(51)61-38-11-7-3-1-4-8-12-38)36-60-22-16-41(50)46-18-24-54-28-32-58-34-30-56-26-20-48-43(52)62-39-13-9-5-2-6-10-14-39/h1-3,5,37-39H,4,6-36,44H2,(H,45,49)(H,46,50)(H,47,51)(H,48,52)/b3-1+,5-2+/t38-,39-/m1/s1 |
InChI-Schlüssel |
BXRHEONPMDBUBU-WXOXQJPBSA-N |
Isomerische SMILES |
C1C[C@@H](CC/C=C/C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(N)COCCC(=O)NCCOCCOCCOCCNC(=O)O[C@@H]2CC/C=C/CCC2 |
Kanonische SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OC2CCCC=CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


